molecular formula C9H14Cl2N2 B1497915 1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride

1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride

Cat. No. B1497915
M. Wt: 221.12 g/mol
InChI Key: AHOUTZAHHNCGSP-UHFFFAOYSA-N
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Patent
US08273754B2

Procedure details

To a stirred room temperature solution of tert-butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate (1.0 g) in ethyl acetate (20 mL) was added 4 M HCl in dioxane (10 mL). After 6 hours the mixture was evaporated to dryness to obtain 1,2,3,4-tetrahydroquinolin-3-amine bis HCl salt as a cream colored solid (925 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([NH:11]C(=O)OC(C)(C)C)[CH2:2]1.[ClH:19]>C(OCC)(=O)C.O1CCOCC1>[ClH:19].[ClH:19].[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([NH2:11])[CH2:2]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CC(CC2=CC=CC=C12)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 6 hours the mixture was evaporated to dryness
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1CC(CC2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 925 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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